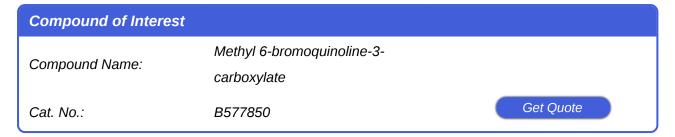


what is Methyl 6-bromoquinoline-3-carboxylate

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A Technical Guide to Methyl 6-bromoquinoline-3-carboxylate

Introduction

Methyl 6-bromoquinoline-3-carboxylate is a heterocyclic organic compound belonging to the quinoline family. Its structure, featuring a bromine atom on the quinoline core and a methyl ester group, makes it a valuable and versatile intermediate in synthetic organic chemistry. This document provides a comprehensive overview of its chemical properties, synthesis, spectral data, and applications, with a focus on its role in the field of drug discovery and development.

Chemical and Physical Properties

Methyl 6-bromoquinoline-3-carboxylate is a solid at room temperature. The key physicochemical properties are summarized in the table below.



Property	Value
CAS Number	10185-93-0
Molecular Formula	C11H8BrNO2
Molecular Weight	266.09 g/mol
Melting Point	165-169 °C
Appearance	Off-white to yellow crystalline powder
Solubility	Soluble in dichloromethane, chloroform, and other common organic solvents.

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation of **Methyl 6-bromoquinoline-3-carboxylate**.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would typically show
 characteristic signals for the aromatic protons on the quinoline ring system and a singlet for
 the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons
 provide definitive information about the substitution pattern.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the ester group.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis and Experimental Protocols

Methyl 6-bromoquinoline-3-carboxylate is typically synthesized via a multi-step process. A common approach involves the Gould-Jacobs reaction.



Experimental Protocol: Synthesis via Gould-Jacobs Reaction

This protocol outlines the synthesis starting from 4-bromoaniline.

Step 1: Condensation of 4-bromoaniline with diethyl 2-(ethoxymethylene)malonate

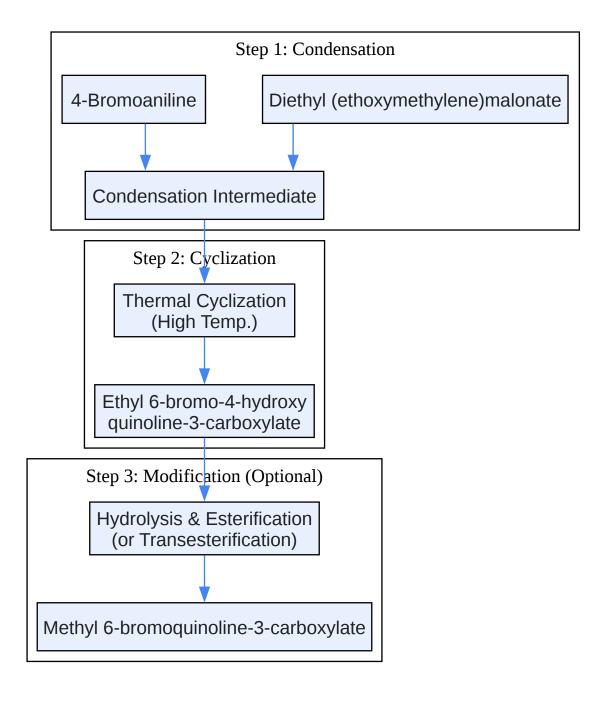
- In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as ethanol.
- Add diethyl 2-(ethoxymethylene)malonate (1 equivalent) to the solution.
- Heat the mixture to reflux for 2-4 hours while monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature, which typically results in the precipitation of the intermediate product.
- Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Thermal Cyclization

- Place the intermediate from Step 1 into a high-boiling point solvent, such as Dowtherm A or diphenyl ether.
- Heat the mixture to a high temperature (typically 240-260 °C) for 30-60 minutes. This induces a cyclization reaction to form the quinoline ring system.
- Monitor the reaction by TLC.
- After completion, cool the mixture and dilute with a hydrocarbon solvent like hexane to precipitate the crude ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.
- Filter the product and wash thoroughly with hexane.

Step 3: Conversion to Methyl Ester (if necessary) The Gould-Jacobs reaction yields an ethyl ester. If the methyl ester is specifically required, a transesterification step or hydrolysis followed by esterification with methanol would be necessary.





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Figure 1. General workflow for the synthesis of Methyl 6-bromoquinoline-3-carboxylate.

Applications in Drug Discovery

Methyl 6-bromoquinoline-3-carboxylate is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a critical building block for the synthesis of more complex



molecules with potential therapeutic applications. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.

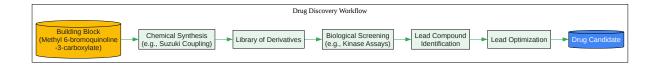
The bromine atom at the 6-position is particularly useful as it provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings). These reactions allow for the introduction of diverse functional groups, enabling the exploration of the chemical space around the quinoline core to optimize biological activity, selectivity, and pharmacokinetic properties.

Experimental Protocol: Suzuki Cross-Coupling

This protocol describes a typical application of **Methyl 6-bromoquinoline-3-carboxylate** as a substrate in a Suzuki cross-coupling reaction.

- To a reaction vessel, add **Methyl 6-bromoquinoline-3-carboxylate** (1 equivalent), an aryl boronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
- Add a base, for example, an aqueous solution of sodium carbonate (2 M, 3 equivalents).
- Add a solvent system, typically a mixture like toluene/ethanol/water.
- Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
- Heat the reaction mixture to reflux (e.g., 80-100 °C) under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Perform an aqueous workup: dilute with water and extract the product with an organic solvent like ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product using column chromatography on silica gel to obtain the desired 6aryl-quinoline derivative.





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Figure 2. Role of an intermediate in a typical drug discovery workflow.

Safety and Handling

Methyl 6-bromoquinoline-3-carboxylate should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 6-bromoquinoline-3-carboxylate is a key synthetic intermediate whose value lies in its versatile quinoline core and the reactive bromine handle. Its utility in constructing diverse molecular libraries makes it a significant compound for researchers and scientists, particularly those in the field of medicinal chemistry and drug development. The synthetic protocols and workflows described herein provide a framework for its effective use in the laboratory.

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